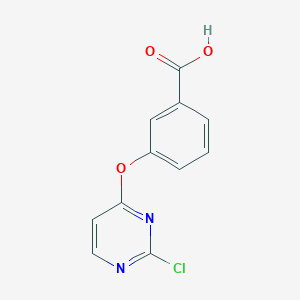

3-((2-Chloropyrimidin-4-yl)oxy)benzoic acid

Description

Properties

IUPAC Name |

3-(2-chloropyrimidin-4-yl)oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O3/c12-11-13-5-4-9(14-11)17-8-3-1-2-7(6-8)10(15)16/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJBNNXIOUMIJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC(=NC=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The primary synthetic approach for this compound involves nucleophilic aromatic substitution (SNAr) reactions, where a 2-chloropyrimidine derivative reacts with a phenolic benzoic acid derivative. This method is favored for its efficiency and selectivity, particularly in pharmaceutical intermediate synthesis.

Reaction Conditions and Reagents

Key reagents and conditions include:

- Base: Potassium carbonate (K₂CO₃) or other mild inorganic bases facilitate deprotonation of the phenolic hydroxyl group, increasing its nucleophilicity.

- Solvent: Dimethylformamide (DMF) is commonly used due to its polar aprotic nature, which stabilizes the transition state and enhances nucleophilic attack.

- Temperature: Elevated temperatures (around 80–120°C) are employed to accelerate the reaction kinetics.

- Reaction Time: Typically ranges from 4 to 24 hours depending on the scale and desired conversion.

2-chloropyrimidine + 3-hydroxybenzoic acid

K₂CO₃, DMF, Δ

→ 3-((2-Chloropyrimidin-4-yl)oxy)benzoic acid

Industrial Production and Scale-Up

For large-scale manufacturing, continuous flow reactors are increasingly adopted to improve safety, control, and reproducibility. Process optimization focuses on:

- Reaction temperature control to prevent side reactions.

- Solvent recycling to reduce costs.

- Purification via recrystallization or preparative chromatography to achieve high purity.

Purification Techniques

Recrystallization from ethanol/water mixtures is the preferred method for purification, as it effectively removes impurities and unreacted starting materials. Alternatively, preparative thin-layer chromatography (TLC) with ethyl acetate/hexane gradients can be used for small-scale purification.

Data Table: Typical Reaction Parameters

| Parameter | Typical Range | Notes |

|---|---|---|

| Base | Potassium carbonate (K₂CO₃) | Mild base, effective in SNAr reactions |

| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent, stabilizes intermediates |

| Temperature | 80–120°C | Elevated to improve reaction rate |

| Reaction Time | 4–24 hours | Depends on scale and reagent ratios |

| Purification Method | Recrystallization | Ethanol/water mixture preferred |

Research Findings and Comparative Analysis

Recent studies highlight that the choice of base and solvent significantly influences the yield and purity:

- Potassium carbonate in DMF consistently yields high purity products with minimal by-products.

- Alternative solvents like N-methyl-2-pyrrolidone (NMP) have shown comparable efficacy but are less preferred due to toxicity concerns.

- Using microwave-assisted synthesis has been explored to reduce reaction times, achieving comparable yields in shorter durations.

Notes on Reaction Optimization

- Reagent purity is critical; impurities can lead to side reactions or reduced yield.

- Temperature control prevents decomposition of sensitive intermediates.

- Stoichiometry : Slight excess of base and phenolic substrate ensures complete conversion.

Summary of Preparation Methodology

| Step | Description | Key Conditions |

|---|---|---|

| 1 | Activation of phenolic hydroxyl group | K₂CO₃ in DMF at 80°C |

| 2 | Nucleophilic attack on 2-chloropyrimidine | Elevated temperature (~100°C) |

| 3 | Work-up and purification | Recrystallization from ethanol/water |

Chemical Reactions Analysis

Types of Reactions

3-((2-Chloropyrimidin-4-yl)oxy)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives or reduction to form alcohol derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the pyrimidine ring can be functionalized further.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

Substitution Products: Various substituted pyrimidine derivatives.

Oxidation Products: Carboxylate derivatives.

Reduction Products: Alcohol derivatives.

Coupling Products: Functionalized pyrimidine derivatives.

Scientific Research Applications

3-((2-Chloropyrimidin-4-yl)oxy)benzoic acid has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting pyrimidine receptors or enzymes.

Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Biological Research: It can serve as a probe or ligand in studies involving pyrimidine-binding proteins or nucleic acids.

Industrial Chemistry: The compound can be used in the synthesis of agrochemicals or other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 3-((2-Chloropyrimidin-4-yl)oxy)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to pyrimidine receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Chlorine vs. Trifluoromethyl Substitution

Replacing the chlorine atom in 3-((2-Chloropyrimidin-4-yl)oxy)benzoic acid with a trifluoromethyl group yields 3-{[2-(trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid (CAS 1086379-72-7, C₁₂H₇F₃N₂O₃ ). The trifluoromethyl group enhances electronegativity and metabolic stability, increasing molecular weight to 296.20 g/mol and logP to 3.2 . This substitution is common in drug design to improve bioavailability and resistance to enzymatic degradation.

Amino and Hydroxy Substituents

4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-(2,2,2-trifluoroethoxy)benzoic acid (CAS 1351762-31-6, C₁₄H₁₂ClF₃N₄O₃) introduces a methylamino group and trifluoroethoxy chain, resulting in a higher molecular weight (376.72 g/mol) and polarity. Such modifications are typical in kinase inhibitors to enhance target binding .

Positional Isomerism

Meta vs. Para Substitution on Benzene

4-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid (CAS 1086379-62-5) is a positional isomer with the pyrimidine-oxy group attached to the para-position of the benzene ring. This minor structural change significantly alters electronic distribution and steric interactions, affecting solubility and receptor binding .

Pyrimidine Ring Connectivity

3-(2-Chloropyrimidin-4-yl)benzoic acid (CAS 937271-47-1, similarity score 0.91) lacks the ether linkage, directly bonding the pyrimidine to the benzene. This reduces conformational flexibility and may limit interactions in biological systems .

Functional Group Additions

Carboxamide Derivatives

Such derivatives are prevalent in anticancer agents .

Thieno-Pyrimidine Hybrids

Thieno-pyrimidine derivatives (e.g., 4-{[2-[(4-CHLOROPHENYL)SULFANYL]-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-5-YL]METHOXY}BENZOIC ACID, CAS 688347-51-5) merge thiophene and pyrimidine rings, increasing aromaticity and π-stacking capability. These hybrids often exhibit improved pharmacokinetic profiles .

Structural and Functional Comparison Table

Biological Activity

3-((2-Chloropyrimidin-4-yl)oxy)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In a study involving LPS-induced inflammation in rats, the compound demonstrated a reduction in pro-inflammatory cytokines such as TNF-α and IL-1β. The results showed:

| Cytokine | Control Group (pg/mL) | Treatment Group (pg/mL) | p-value |

|---|---|---|---|

| TNF-α | 6,500 ± 1,000 | 5,700 ± 1,040 | <0.001 |

| IL-1β | 2,800 ± 0.300 | 2,320 ± 0.280 | <0.001 |

This suggests that the compound may inhibit the inflammatory response by binding to cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway .

The proposed mechanism for the anti-inflammatory effects of this compound involves its interaction with COX enzymes and modulation of NF-kB signaling pathways. By inhibiting these pathways, the compound reduces the expression of inflammatory mediators and stabilizes physiological responses during inflammation .

Study on In Vivo Efficacy

A notable study investigated the in vivo efficacy of the compound in a rat model. The treatment group received an oral dose equivalent to 500 mg/60 kg body weight. The findings indicated a significant decrease in white blood cell counts and lung injury severity compared to controls. The compound also maintained normal body temperature during inflammatory responses, preventing septic shock .

Long-term Stability

The stability of this compound was assessed over three years at room temperature (25°C) with relative humidity of 75%. The compound remained stable, indicating potential for long-term storage and use in therapeutic applications .

Comparative Analysis

A comparison with other compounds exhibiting similar biological activities reveals that while many anti-inflammatory agents target COX enzymes, the unique chloropyrimidine moiety in this compound may enhance its selectivity and efficacy.

| Compound Name | Mechanism of Action | Efficacy (IC50 or ED50) |

|---|---|---|

| Aspirin | COX inhibitor | ~50 μM |

| Ibuprofen | COX inhibitor | ~20 μM |

| This compound | COX inhibitor & NF-kB modulator | Not yet established |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-((2-chloropyrimidin-4-yl)oxy)benzoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via coupling reactions. For example, Suzuki-Miyaura cross-coupling between 3-hydroxybenzoic acid derivatives and 2-chloropyrimidin-4-yl boronic acids can be employed. Key steps include:

- Use of Pd(dppf)₂Cl₂ as a catalyst under inert atmospheres (e.g., nitrogen) .

- Optimization of solvent systems (e.g., dioxane/water mixtures) and temperature control (e.g., 100°C for 16 hours) to enhance regioselectivity .

- Post-reaction purification via reverse-phase HPLC or column chromatography to isolate the product from regioisomers .

Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., pyrimidine ring protons at δ 8.5–9.0 ppm) and DEPT experiments to differentiate carbonyl carbons (e.g., benzoic acid COOH at ~170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass matching (e.g., [M+H]+ calculated for C₁₁H₈ClN₂O₃: 267.02) .

- X-ray crystallography : Resolve regioisomerism by analyzing crystal packing and bond angles .

Q. What strategies ensure purity and stability during storage of this compound?

- Methodological Answer :

- Purity : Use recrystallization in ethanol/water mixtures or preparative TLC with ethyl acetate/hexane gradients .

- Stability : Store at –20°C under inert gas (argon) to prevent hydrolysis of the chloropyrimidine moiety. Monitor degradation via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound in target validation studies?

- Methodological Answer :

- In vitro assays : Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence polarization assays. IC₅₀ values are determined via dose-response curves .

- Cellular models : Test antiproliferative activity in cancer cell lines (e.g., MCF-7, A549) using MTT assays. Normalize data to vehicle controls and validate with siRNA knockdown of target genes .

- In vivo models : Administer the compound in LPS-induced inflammation models (e.g., murine CD4+ T-cell modulation) and quantify biomarkers via flow cytometry (e.g., FoxP3 expression) .

Q. What experimental approaches address contradictions in structure-activity relationship (SAR) data for derivatives of this compound?

- Methodological Answer :

- Analog synthesis : Systematically modify substituents (e.g., replace Cl with F on pyrimidine, vary benzoic acid substituents) and test bioactivity .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like COX-2 or PPARγ. Validate predictions with SPR (surface plasmon resonance) binding assays .

- Orthogonal assays : Compare results across multiple platforms (e.g., enzyme inhibition vs. cellular uptake studies) to rule out assay-specific artifacts .

Q. How can researchers elucidate the mechanism of action for this compound in complex biological systems?

- Methodological Answer :

- Target identification : Use chemical proteomics (e.g., affinity chromatography with biotinylated probes) to isolate binding proteins from cell lysates .

- Pathway analysis : Perform RNA-seq or phosphoproteomics on treated cells to map signaling cascades (e.g., NF-κB, MAPK) .

- Crystallography : Co-crystallize the compound with purified targets (e.g., kinases) to resolve binding modes at atomic resolution .

Q. What methodologies optimize regioselectivity in derivatization reactions of the chloropyrimidine moiety?

- Methodological Answer :

- Directed metalation : Use LDA (lithium diisopropylamide) at –78°C to deprotonate specific pyrimidine positions before functionalization .

- Protecting groups : Temporarily mask the benzoic acid group with tert-butyl esters to prevent unwanted side reactions during pyrimidine modification .

Data Analysis & Validation

Q. How should researchers resolve discrepancies between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Free energy calculations : Apply MM-GBSA to refine docking scores and account for solvation effects .

- Alchemical free energy perturbation (FEP) : Simulate ligand binding thermodynamics to improve agreement with experimental IC₅₀ values .

- Experimental validation : Synthesize top-ranked analogs from virtual libraries and retest in biological assays .

Q. What statistical frameworks are suitable for analyzing dose-response relationships in pharmacological studies?

- Methodological Answer :

- Non-linear regression : Fit data to Hill equations (GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Report 95% confidence intervals .

- ANOVA with post-hoc tests : Compare treatment groups in in vivo studies (e.g., Tukey’s test for multiple comparisons) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.